6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin
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Overview
Description
6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin is a complex organic compound that belongs to the class of dioxins Dioxins are a group of chemically-related compounds that are persistent environmental pollutants This particular compound is characterized by the presence of a piperidylsulfonyl group attached to a benzo[e]1,4-dioxin structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin typically involves multiple steps, starting with the preparation of the benzo[e]1,4-dioxin core. This can be achieved through a series of nucleophilic aromatic substitution reactions, where suitable starting materials such as tetrafluorophthalonitrile or tetrafluoro-4-pyridinecarbonitrile are reacted with hexahydroxytriphenylene . The piperidylsulfonyl group is then introduced through a sulfonation reaction, using reagents like piperidine and sulfur trioxide .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfoxides or sulfides.
Scientific Research Applications
6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin involves its interaction with molecular targets such as enzymes and receptors. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways that regulate gene expression. This interaction can result in a range of biological effects, including modulation of the immune system and induction of detoxifying enzymes .
Comparison with Similar Compounds
Similar Compounds
Polychlorinated dibenzo-p-dioxins (PCDDs): These compounds have similar structures but differ in the number and position of chlorine atoms.
Polychlorinated dibenzofurans (PCDFs): Similar to PCDDs but with a single oxygen bridge.
Polychlorinated biphenyls (PCBs): These compounds have a biphenyl structure with chlorine substitutions.
Uniqueness
6-(piperidylsulfonyl)-2H,3H-benzo[e]1,4-dioxin is unique due to the presence of the piperidylsulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of medicinal chemistry and materials science.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-19(16,14-6-2-1-3-7-14)11-4-5-12-13(10-11)18-9-8-17-12/h4-5,10H,1-3,6-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZQQXKEPXTSJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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